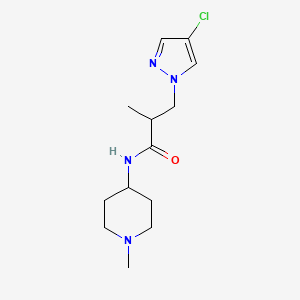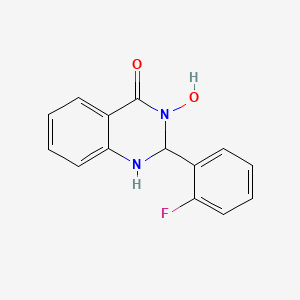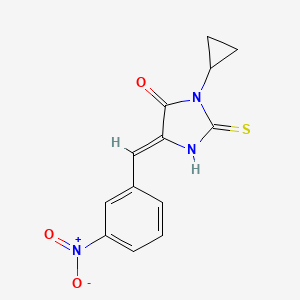![molecular formula C13H15N3O4 B14928647 2-(4-{N'-[(cyclopropylcarbonyl)oxy]carbamimidoyl}phenoxy)acetamide](/img/structure/B14928647.png)
2-(4-{N'-[(cyclopropylcarbonyl)oxy]carbamimidoyl}phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE is a synthetic organic compound with a molecular formula of C13H15N3O4 and a molecular weight of 277.276 Da . This compound is characterized by its phenoxyacetamide structure, which is often associated with various pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE typically involves the following steps:
Formation of the phenoxyacetamide core: This can be achieved through the reaction of 4-aminophenol with chloroacetic acid under basic conditions to form 4-(2-chloroacetamido)phenol.
Introduction of the cyclopropylcarbonyl group: The 4-(2-chloroacetamido)phenol is then reacted with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form the cyclopropylcarbonyl derivative.
Formation of the oxime: The cyclopropylcarbonyl derivative is treated with hydroxylamine hydrochloride to form the oxime.
Final coupling: The oxime is then coupled with 2-chloroacetamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetamide derivatives: These compounds share the phenoxyacetamide core and exhibit similar pharmacological activities.
Cyclopropylcarbonyl derivatives: Compounds with the cyclopropylcarbonyl group often have unique chemical properties and biological activities.
Uniqueness
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H15N3O4 |
|---|---|
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
[(Z)-[amino-[4-(2-amino-2-oxoethoxy)phenyl]methylidene]amino] cyclopropanecarboxylate |
InChI |
InChI=1S/C13H15N3O4/c14-11(17)7-19-10-5-3-8(4-6-10)12(15)16-20-13(18)9-1-2-9/h3-6,9H,1-2,7H2,(H2,14,17)(H2,15,16) |
InChI-Schlüssel |
WWOZAQNJOFBCIG-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC1C(=O)O/N=C(/C2=CC=C(C=C2)OCC(=O)N)\N |
Kanonische SMILES |
C1CC1C(=O)ON=C(C2=CC=C(C=C2)OCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxypropyl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B14928577.png)
![4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-hydroxybenzoic acid](/img/structure/B14928587.png)

![3-Chloro-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928609.png)
![4-{[(E)-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14928615.png)
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B14928618.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B14928619.png)


![5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14928629.png)
![N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B14928633.png)

![5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928648.png)
